
MK-8353
Overview
Description
MK-8353 is an orally bioavailable inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). It is primarily developed for its potential use in oncology, particularly in treating advanced solid tumors. The compound works by inhibiting the kinase activity of ERK1/2, which plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway, a pathway often dysregulated in various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-8353 involves a series of chemical reactions designed to optimize its potency, selectivity, and pharmacokinetic properties.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet the demands of clinical trials and potential commercial use. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
MK-8353 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and efficacy.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without compromising the compound’s integrity .
Major Products Formed
The major products formed from these reactions are various analogs of this compound, each with slightly different properties. These analogs are often tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
MK-8353 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the MAPK signaling pathway and its role in cell proliferation and survival.
Biology: Employed in research to understand the molecular mechanisms underlying cancer and other diseases involving dysregulated ERK1/2 activity.
Medicine: Investigated as a potential therapeutic agent for treating advanced solid tumors, particularly those with mutations in the BRAF or RAS genes
Mechanism of Action
MK-8353 exerts its effects by inhibiting the kinase activity of ERK1/2. This inhibition prevents the phosphorylation and activation of ERK1/2, thereby blocking the downstream signaling pathways that promote tumor cell proliferation and survival. The compound induces a conformational change in ERK1/2, preventing its activation by mitogen-activated extracellular signal-regulated kinase (MEK) .
Comparison with Similar Compounds
Similar Compounds
SCH772984: Another ERK inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Selumetinib: A MEK inhibitor often used in combination with MK-8353 to enhance its efficacy.
Vemurafenib: A BRAF inhibitor used in treating melanoma, often in combination with ERK inhibitors like this compound
Uniqueness
This compound is unique due to its dual mechanism of action, which involves both the inhibition of ERK1/2 kinase activity and the induction of a conformational change that prevents its activation. This dual mechanism enhances its potency and selectivity, making it a promising candidate for cancer therapy .
Biological Activity
MK-8353 is an orally bioavailable inhibitor targeting the extracellular signal-regulated kinase (ERK) pathway, specifically designed to combat various cancers characterized by mutations in the BRAF and RAS genes. This compound exhibits a dual mechanism of action, inhibiting both active and inactive forms of ERK1 and ERK2, making it a significant candidate in cancer therapy.
This compound functions primarily by:
- Inhibiting ERK Kinase Activity : It selectively inhibits the kinase activity of ERK1 and ERK2 with IC50 values of approximately 20 nM and 7 nM, respectively .
- Preventing ERK Phosphorylation : Unlike some other inhibitors, this compound also prevents the phosphorylation of ERK by MEK, which is crucial for its activation and subsequent signaling cascade .
Selectivity Profile
The selectivity of this compound was evaluated against a panel of 233 mammalian kinases. The results showed:
- Only three kinases exhibited greater than 50% inhibition at 1 μM concentration.
- At 100 nM, none of the off-target kinases were inhibited, indicating a high degree of specificity for ERK1/2 .
Preclinical Studies
Preclinical studies have demonstrated promising results:
- Tumor Models : this compound showed significant anti-tumor activity in various xenograft models, including Colo-205 human colon tumor models .
- Cell Line Efficacy : It inhibited the proliferation of multiple cancer cell lines harboring BRAF V600E and RAS mutations, showcasing its potential across different cancer types .
Table 1: Summary of Preclinical Findings
Study Type | Model Used | Key Findings |
---|---|---|
Xenograft Studies | Colo-205 Human Tumor | Significant tumor growth inhibition |
Cell Line Studies | BRAF V600E/RAS Mutant | Inhibition of cell proliferation |
Kinase Profiling | 233 Kinases | High selectivity for ERK1/2 |
Clinical Trials
Clinical evaluation of this compound has been conducted through several studies:
- Phase I Trials : The this compound-001 trial enrolled patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD) and evaluate pharmacodynamics and efficacy.
- Dosage : Patients received doses ranging from 100 mg to 800 mg twice daily.
- Adverse Events : Commonly reported side effects included diarrhea (44%), fatigue (40%), nausea (32%), and rash (28%). Dose-limiting toxicities were observed at higher doses .
- Efficacy : Among patients evaluable for response, three out of fifteen with BRAF V600E mutant melanoma showed partial responses .
Table 2: Clinical Trial Summary
Trial Name | Patient Population | Dose Range (mg) | Responses Observed |
---|---|---|---|
This compound-001 | Advanced Solid Tumors | 100 - 800 | Partial response in 3/15 |
Properties
IUPAC Name |
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQQGHGDBBJGFA-QNGWXLTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)[C@@]4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41N9O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.